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Compound of Interest

Compound Name: Brevinin-1RTa

Cat. No.: B1577857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Brevinin-1RTa is a 24-amino acid antimicrobial peptide originally isolated from the skin

secretion of the Chinese sucker frog, Amolops ricketti.[1][2] It belongs to the brevinin-1 family of

peptides, which are characterized by a C-terminal cyclic heptapeptide domain, often referred to

as a "Rana box," formed by a disulfide bridge.[2][3] Brevinin-1RTa exhibits antimicrobial

activity, particularly against Gram-positive bacteria.[1] The synthesis of such peptides is crucial

for structure-activity relationship studies, development of new antimicrobial agents, and various

biomedical applications.

This document provides a detailed protocol for the chemical synthesis of Brevinin-1RTa using

Fmoc-based solid-phase peptide synthesis (SPPS). The described methodology is suitable for

producing high-purity peptide for research and preclinical development.

Amino Acid Sequence of Brevinin-1RTa: Phe-Leu-Pro-Leu-Leu-Ala-Gly-Val-Val-Ala-Asn-Phe-

Leu-Pro-Gln-Ile-Ile-Cys-Lys-Ile-Ala-Arg-Lys-Cys[1]

Materials and Reagents
The following table summarizes the materials and reagents required for the solid-phase

synthesis of Brevinin-1RTa on a 0.1 mmol scale.
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Category Item Specification
Supplier

Example
Quantity

Resin
Rink Amide

MBHA Resin

100-200 mesh,

~0.6 mmol/g

loading

Sigma-Aldrich,

Novabiochem
~167 mg

Amino Acids
Fmoc-L-Amino

Acids

Standard side-

chain protection

(Trt for Cys, Asn,

Gln; Pbf for Arg;

Boc for Lys;

OtBu for Asp,

Glu if present)

Sigma-Aldrich,

Bachem

4-5 equivalents

per coupling

Solvents

N,N-

Dimethylformami

de (DMF)

Peptide

synthesis grade
Fisher Scientific ~2 L

Dichloromethane

(DCM)
ACS grade Fisher Scientific ~500 mL

Diethyl Ether Anhydrous Fisher Scientific ~500 mL

Coupling

Reagents
HBTU (or HATU)

4-5 equivalents

per coupling

N,N-

Diisopropylethyla

mine (DIEA)

Reagent grade Sigma-Aldrich
8-10 equivalents

per coupling

Deprotection

Reagent
Piperidine Reagent grade Sigma-Aldrich 20% (v/v) in DMF

Cleavage

Cocktail

Trifluoroacetic

Acid (TFA)
Reagent grade Sigma-Aldrich ~10 mL

Triisopropylsilan

e (TIS)
Reagent grade Sigma-Aldrich 0.25 mL

1,2-Ethanedithiol

(EDT)
Reagent grade Sigma-Aldrich 0.25 mL
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Water Deionized 0.25 mL

Purification
Acetonitrile

(ACN)
HPLC grade Fisher Scientific As needed

Water HPLC grade Fisher Scientific As needed

Trifluoroacetic

Acid (TFA)
HPLC grade Fisher Scientific

As needed (for

mobile phase)

Equipment

Solid-Phase

Peptide

Synthesizer

Automated or

Manual Vessel
1

HPLC System

(Preparative)
C18 column Waters, Agilent 1

Lyophilizer
Labconco, SP

Scientific
1

Mass

Spectrometer

MALDI-TOF or

ESI
Bruker, Sciex 1

Experimental Protocol
This protocol outlines the manual synthesis of Brevinin-1RTa. The steps can be adapted for an

automated synthesizer.

Resin Preparation
Weigh approximately 167 mg of Rink Amide resin (0.1 mmol scale based on ~0.6 mmol/g

loading) and place it into a peptide synthesis vessel.

Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature

with gentle agitation.

Drain the DMF.

Fmoc-Group Removal (Deprotection)
Add 5 mL of 20% piperidine in DMF to the swollen resin.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1577857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Agitate the mixture for 3 minutes at room temperature.

Drain the solution.

Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Amino Acid Coupling Cycle (Repeated for each amino
acid)
This cycle starts with the C-terminal amino acid (Cysteine) and proceeds to the N-terminal

(Phenylalanine).

Amino Acid Activation: In a separate vial, dissolve 4-5 equivalents of the Fmoc-amino acid

and 4-5 equivalents of HBTU (or HATU) in a minimal amount of DMF. Add 8-10 equivalents

of DIEA. Allow the mixture to pre-activate for 1-2 minutes.

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture

for 1-2 hours at room temperature.

Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x

5 mL) to remove excess reagents and by-products.

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling

reaction (absence of free primary amines). If the test is positive (blue beads), repeat the

coupling step.

Return to Deprotection: Proceed to the next Fmoc-group removal step to continue elongating

the peptide chain.

Final Deprotection
After coupling the final amino acid (Fmoc-Phe-OH), perform one last Fmoc-group removal step

as described in section 2.

Cleavage and Side-Chain Deprotection
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Wash the fully assembled peptide-resin with DCM (5 x 5 mL) and dry it under a stream of

nitrogen or in a vacuum desiccator for at least 30 minutes.

Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. For peptides containing

Cysteine, the addition of 2.5% EDT is recommended to act as a scavenger and prevent side

reactions. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT in a ratio of

82.5:5:5:5:2.5). A simpler and less odorous alternative for most sequences is

TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5).

Add 10 mL of the freshly prepared cleavage cocktail to the dried resin.

Agitate the mixture at room temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge

tube.

Precipitate the crude peptide by adding the TFA solution to 40-50 mL of cold diethyl ether.

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two

more times.

Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
Purification: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in

water) and purify using a preparative reverse-phase HPLC (RP-HPLC) system with a C18

column. A typical gradient is from 5% to 65% Buffer B (e.g., 0.1% TFA in acetonitrile) over 60

minutes. Collect fractions and analyze them by analytical HPLC.

Characterization: Pool the fractions containing the pure peptide (typically >95% purity) and

confirm the molecular weight using MALDI-TOF or ESI mass spectrometry. The theoretical

mass of the linear, reduced Brevinin-1RTa should be calculated and compared with the

experimental result.

Lyophilization: Freeze the pure fractions and lyophilize to obtain the final peptide as a white,

fluffy powder.
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Disulfide Bridge Formation (Rana Box Cyclization)
To form the intramolecular disulfide bridge between Cys18 and Cys24:

Dissolve the purified linear peptide in a dilute aqueous buffer (e.g., 0.1 M ammonium

bicarbonate, pH 8.0-8.5) at a low concentration (0.1-0.5 mg/mL) to favor intramolecular over

intermolecular reactions.

Stir the solution gently, open to the air, for 24-48 hours. The oxidation can be monitored by

analytical HPLC and mass spectrometry (a decrease of 2 Da in molecular weight indicates

disulfide bond formation).

Once the reaction is complete, lyophilize the solution to remove the buffer. The cyclized

peptide can be further purified by RP-HPLC if necessary.

Workflow and Pathway Diagrams
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Peptide Chain Assembly

Cleavage & Purification

Post-Synthesis Modification

1. Resin Swelling
(Rink Amide in DMF)

2. Fmoc Removal
(20% Piperidine/DMF)

3. Amino Acid Coupling
(Fmoc-AA, HBTU, DIEA)

4. Washing
(DMF, DCM)

5. Final Fmoc Removal

After last AA

Repeat for 23 cycles

6. Cleavage from Resin
(TFA/Scavengers)

7. Ether Precipitation

8. RP-HPLC Purification

9. MS Characterization

10. Lyophilization

11. Air Oxidation
(Disulfide Bond Formation)

Cyclized Brevinin-1RTa

Click to download full resolution via product page

Caption: Fmoc-SPPS workflow for Brevinin-1RTa synthesis.
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Quantitative Data Summary
The following table presents typical quantitative data expected from the synthesis of a 24-

amino acid peptide like Brevinin-1RTa. Actual results may vary based on the specific

sequence, coupling efficiency, and purification process.

Parameter Typical Value Method of Determination

Synthesis Scale 0.1 mmol Resin Loading Calculation

Crude Peptide Yield 60 - 85% Gravimetric (after precipitation)

Purity (Crude) 40 - 70% Analytical RP-HPLC

Purified Peptide Yield 15 - 40%
Gravimetric (after

lyophilization)

Purity (Final) > 95% Analytical RP-HPLC

Molecular Weight (Linear) ~2580.2 Da (Calculated) MALDI-TOF / ESI-MS

Molecular Weight (Cyclized) ~2578.2 Da (Calculated) MALDI-TOF / ESI-MS

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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